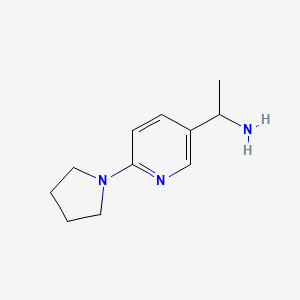

1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine

説明

特性

分子式 |

C11H17N3 |

|---|---|

分子量 |

191.27 g/mol |

IUPAC名 |

1-(6-pyrrolidin-1-ylpyridin-3-yl)ethanamine |

InChI |

InChI=1S/C11H17N3/c1-9(12)10-4-5-11(13-8-10)14-6-2-3-7-14/h4-5,8-9H,2-3,6-7,12H2,1H3 |

InChIキー |

UONURUKGUNFHGT-UHFFFAOYSA-N |

正規SMILES |

CC(C1=CN=C(C=C1)N2CCCC2)N |

製品の起源 |

United States |

準備方法

Preparation Methods Analysis

General Synthetic Strategies

The synthesis of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine typically involves multi-step procedures combining heterocyclic substitution, amination, and functional group transformations. Common synthetic approaches include:

- Nucleophilic aromatic substitution (S_NAr) on halogenated pyridine derivatives.

- Cross-coupling reactions such as Suzuki-Miyaura coupling to introduce pyrrolidinyl-substituted pyridine moieties.

- Reductive amination or direct amination to install the ethan-1-amine side chain.

Specific Synthetic Routes

Preparation from Pyridinyl Boronic Acid Derivatives

A reliable synthetic route begins with the preparation of 6-(pyrrolidin-1-yl)pyridin-3-ylboronic acid , which serves as a key intermediate for further functionalization:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | 5-Bromo-N,N-dimethylpyridin-2-amine treated with n-butyllithium at -72 °C, followed by triisopropyl borate addition, then warming to room temperature overnight | 92% | Formation of pyridinyl boronic acid intermediate via lithiation and boronation |

| 2 | Suzuki coupling of 6-(pyrrolidin-1-yl)pyridin-3-ylboronic acid with aryl halides using Pd catalysts, bases like potassium carbonate, in solvents such as tetrahydrofuran/water at 70 °C under inert atmosphere | 54-92% | Efficient cross-coupling to install various substituents on the pyridine ring |

This intermediate can then be subjected to further transformations to introduce the ethan-1-amine substituent at the 3-position of the pyridine ring.

Amination and Side Chain Introduction

The ethan-1-amine moiety can be introduced via condensation or substitution reactions involving:

- Substitution of halogenated pyridine derivatives with ethan-1-amine or its protected forms.

- Reductive amination of pyridine aldehyde derivatives with ammonia or primary amines followed by reduction.

For example, condensation of 2-chloronicotinaldehyde derivatives with amines, followed by palladium-catalyzed coupling with pyrrolidinyl aniline derivatives, has been reported to yield related compounds with amino side chains on the pyridine ring.

Representative Reaction Scheme Summary

| Step | Starting Material | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 1 | 5-Bromo-N,N-dimethylpyridin-2-amine | n-BuLi, triisopropyl borate | -72 °C to RT overnight | 6-(pyrrolidin-1-yl)pyridin-3-ylboronic acid | 92% |

| 2 | Boronic acid intermediate + 2-chloro-3-(isopropyl(methyl)amino)quinoxaline-6-carboxylate | Pd(OAc)2, DPPF, CuCl, Cs2CO3 | 100 °C, 0.5 h, N2 atmosphere | Coupled product with pyrrolidinyl pyridine moiety | 55% |

| 3 | Pyridine aldehyde derivative | Ethan-1-amine or derivatives | Condensation, followed by reduction | This compound | Variable |

Research Results and Data

Yields and Reaction Conditions

Spectroscopic Characterization

- LC/MS data confirms molecular ion peaks consistent with the target compound (e.g., m/z 167 (M+H)+ for boronic acid intermediate).

- [^1H NMR](pplx://action/followup) spectra show characteristic aromatic proton signals and aliphatic protons of the pyrrolidine ring and ethan-1-amine side chain.

- Purification typically involves silica gel chromatography using ethyl acetate/petroleum ether mixtures.

化学反応の分析

1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

科学的研究の応用

1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

作用機序

The mechanism of action of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The pyrrolidine ring enhances its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in drug discovery .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

The following structurally related compounds share the 3-pyridinyl-ethylamine core but differ in substituents, influencing their pharmacological and physicochemical properties:

Key Research Findings

- Pralsetinib : The fluoropyrazole analog demonstrated a 65% response rate in RET-fusion-positive NSCLC patients, validated by HPLC impurity profiling ().

- Positional Isomerism : Substituting pyrrolidine at the 6-position (target compound) versus the 2-position (e.g., 2,2-difluoro-2-[2-(pyrrolidin-1-yl)pyridin-3-yl]ethan-1-amine, ) alters binding to dopamine receptors, highlighting the importance of regiochemistry.

- Discontinued Status : The target compound’s discontinuation () may reflect challenges in scalability or selectivity compared to fluorinated or heterocyclic analogs.

Data Table: Physicochemical and Commercial Profiles

生物活性

1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine, a compound with potential pharmacological applications, is characterized by its unique structure that includes a pyrrolidine moiety linked to a pyridine ring. This compound has garnered interest due to its biological activity, particularly in the realms of antimicrobial and antiproliferative effects.

The molecular formula of this compound is , with a molecular weight of approximately 192.26 g/mol. The compound features a pyridine ring substituted at the 6-position with a pyrrolidine group, which is crucial for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 3.12 | Staphylococcus aureus |

| Compound B | 2.00 | Escherichia coli |

| This compound | TBD | TBD |

The Minimum Inhibitory Concentration (MIC) values for these derivatives suggest that modifications in the pyrrolidine and pyridine structures can enhance antibacterial properties, making them potential candidates for drug development .

Antiproliferative Activity

In vitro studies have assessed the antiproliferative effects of pyrrolidine-containing compounds on cancer cell lines, such as HeLa cells. These studies demonstrated that certain derivatives exhibit potent inhibition of cell proliferation and induce apoptosis in cancer cells.

Case Study:

A study investigating the antiproliferative effects of various pyrrolidine derivatives found that those with specific substitutions on the pyridine ring significantly inhibited tubulin assembly, leading to mitotic delay and cell death in cancer cells. The results indicated that these compounds could serve as lead structures for developing new anticancer agents .

The biological activity of this compound may be attributed to its ability to interact with biological targets such as enzymes or receptors involved in cell signaling pathways. The presence of the pyrrolidine ring is thought to enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

Q & A

Basic Research Questions

Q. What are the key structural features of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine, and how do they influence its reactivity?

- Structural Analysis : The compound contains a pyridine ring substituted at the 6-position with a pyrrolidine group and an ethylamine chain at the 3-position. The pyrrolidine nitrogen participates in hydrogen bonding, while the pyridine ring enables π-π stacking interactions. These features are critical for its solubility in polar solvents (e.g., DMF, THF) and interactions with biological targets .

- Methodological Insight : Use NMR spectroscopy (¹H and ¹³C) and X-ray crystallography to confirm stereochemistry and substituent positions. Computational tools like DFT can predict electronic properties .

Q. What synthetic routes are commonly employed to prepare this compound?

- Synthesis : A multi-step approach is typical:

Pyridine Ring Formation : Suzuki-Miyaura coupling or nucleophilic substitution to attach pyrrolidine.

Amine Functionalization : Reductive amination or Gabriel synthesis for the ethylamine chain.

- Key Conditions : Use inert atmospheres (N₂/Ar) to prevent oxidation, and optimize yields via solvent selection (e.g., THF for polar aprotic conditions) .

- Validation : Monitor reaction progress via TLC or HPLC. Final purification often involves column chromatography (silica gel, eluent: EtOAc/hexane) .

Q. How can researchers characterize the purity and stability of this compound under laboratory conditions?

- Analytical Techniques :

- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.

- Stability : Accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS analysis to detect degradation products.

- Storage Recommendations : Store at 4°C in airtight containers under nitrogen to prevent moisture absorption and oxidation .

Advanced Research Questions

Q. What contradictions exist in reported biological activities of this compound, and how can they be resolved?

- Data Conflicts : Some studies suggest neuropharmacological potential (e.g., neurotransmitter modulation ), while others highlight antiproliferative effects (e.g., kinase inhibition ).

- Resolution Strategies :

- Conduct target-specific assays (e.g., radioligand binding for receptors vs. kinase inhibition assays).

- Use isothermal titration calorimetry (ITC) to quantify binding affinities and differentiate mechanisms .

Q. How does the pyrrolidine substituent impact the compound’s pharmacokinetic properties?

- Pharmacokinetic Insights :

- Solubility : The pyrrolidine group enhances water solubility via hydrogen bonding (logP ~1.2 predicted via ChemAxon).

- Metabolism : CYP3A4-mediated oxidation of pyrrolidine may generate reactive metabolites; use hepatocyte assays to profile metabolic pathways.

- Experimental Design : Compare analogs with/without pyrrolidine in vitro (Caco-2 permeability) and in vivo (murine PK studies) .

Q. What computational methods are effective for predicting this compound’s interaction with biological targets?

- In Silico Approaches :

- Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., dopamine receptors, kinases).

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability.

- Validation : Correlate docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。